molecular formula C8H7ClO3 B094699 3-Chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 19463-48-0

3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Cat. No.: B094699
CAS No.: 19463-48-0
M. Wt: 186.59 g/mol
InChI Key: ONIVKFDMLVBDRK-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS: 19463-48-0) is a substituted benzaldehyde derivative with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . It is also known as 5-Chlorovanillin due to its structural similarity to vanillin (4-hydroxy-3-methoxybenzaldehyde), with an additional chlorine substituent at the 3-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-hydroxy-5-methoxybenzaldehyde can be synthesized through the chlorination of vanillin. The process involves the use of calcium hypochlorite (Ca(ClO)2) as the chlorinating agent. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methodology:
3-Chloro-4-hydroxy-5-methoxybenzaldehyde can be synthesized through the chlorination of vanillin using calcium hypochlorite (Ca(ClO)2) as a chlorinating agent. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure selective chlorination at the desired position .

Physical Properties:

  • Molecular Weight: 186.59 g/mol
  • Melting Point: 165 °C
  • Appearance: White to light yellow powder or crystals .

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its role in chemical reactions often involves oxidation processes, where it participates in forming various derivatives .

Antioxidant Properties:
Research indicates that this compound exhibits significant antioxidant activity, with an IC50 value recorded at approximately 27.94 µg/mL. This suggests its potential to protect cellular components from oxidative stress .

Antimicrobial Activity:
Preliminary studies have shown that this compound may inhibit the growth of various microbial strains, indicating its potential as an antimicrobial agent .

Anti-inflammatory and Anti-cancer Potential:
The compound has been identified as a precursor for synthesizing heterocycles that possess anti-inflammatory and anti-cancer activities. Its derivatives are being explored for their ability to target specific pathways associated with cancer cell proliferation .

Mode of Action

The primary mode of action for this compound involves its participation in oxidation reactions, particularly those catalyzed by laccase enzymes. This interaction leads to the formation of hydroxymethine quinone, which is implicated in various biochemical pathways including redox reactions .

Biochemical Pathways

The biological effects of this compound are mediated through several biochemical pathways:

  • Oxidation Reactions: Involvement in enzymatic oxidation processes.
  • Cellular Processes: Modulation of cellular signaling pathways related to oxidative stress and inflammation .

Case Studies

StudyFocusFindings
Antioxidant Activity StudyEvaluated antioxidant capacity using DPPH assayExhibited IC50 value of 27.94 µg/mL, indicating potent antioxidant activity compared to other compounds.
Antimicrobial Activity StudyInvestigated effects on microbial growthDemonstrated inhibition against various strains, supporting potential use in antimicrobial development.
Anti-cancer ResearchExplored derivatives for anti-cancer propertiesIdentified as a building block for heterocycles targeting cancer cell proliferation pathways.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This reaction is crucial in the synthesis of many biologically active compounds. Additionally, the compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 169.4°C (decomposes) .
  • Solubility: Insoluble in water; soluble in ethanol (EtOH) and acetic acid (HOAc) .
  • Purity : Available in 96%–98% purity for research use .
  • Synthesis : Produced via chlorination of vanillin in glacial acetic acid under chlorine gas flow, yielding 85% .

This compound is utilized in organic synthesis, particularly in the preparation of cytotoxic chromanone derivatives and bis-indole ligands for nuclear receptors (e.g., NR4A1/2), which show antitumor activity .

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural Analogs and Substituent Effects

The biological and physicochemical properties of substituted benzaldehydes are highly dependent on the position and nature of substituents . Below is a comparison with key analogs:

Compound Name CAS Number Molecular Formula Substituent Positions Key Applications
3-Chloro-4-hydroxy-5-methoxybenzaldehyde 19463-48-0 C₈H₇ClO₃ 3-Cl, 4-OH, 5-OCH₃ Cytotoxic agents , NR4A ligands
3-Chloro-5-hydroxy-4-methoxybenzaldehyde 54246-06-9 C₈H₇ClO₃ 3-Cl, 5-OH, 4-OCH₃ Intermediate in drug synthesis
4-Chloro-2-hydroxy-5-methoxybenzaldehyde 184766-53-8 C₈H₇ClO₃ 4-Cl, 2-OH, 5-OCH₃ Not well-documented
5-Chloro-2-hydroxy-3-methoxybenzaldehyde 7740-05-8 C₈H₇ClO₃ 5-Cl, 2-OH, 3-OCH₃ Antimicrobial studies
3,5-Dichloro-4-hydroxybenzaldehyde 2314-76-5 C₇H₄Cl₂O₂ 3,5-Cl₂, 4-OH Anticancer agents

Structural Insights :

  • Chlorine Position : The 3-Cl substituent in the target compound enhances electrophilic reactivity compared to 4-Cl or 5-Cl analogs, influencing its role in condensation reactions .
  • Methoxy vs. Hydroxy : The 5-OCH₃ group in the target compound reduces polarity compared to 5-OH analogs, affecting solubility and bioavailability .

Physical and Chemical Properties

Property This compound 3-Chloro-5-hydroxy-4-methoxybenzaldehyde 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
Melting Point (°C) 169.4 160–162 145–147
Solubility in EtOH High Moderate High
Boiling Point Not reported Not reported Not reported

Key Observations :

  • The higher melting point of the target compound (169.4°C) compared to its isomers suggests stronger intermolecular interactions, likely due to hydrogen bonding from the 4-OH group .
  • Solubility differences highlight the impact of substituent orientation on polarity.

Biological Activity

3-Chloro-4-hydroxy-5-methoxybenzaldehyde (C₈H₇ClO₃) is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biochemical properties, modes of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chlorinated aromatic aldehyde with the following characteristics:

  • Molecular Formula : C₈H₇ClO₃
  • Molecular Weight : 186.59 g/mol
  • Functional Groups : Chlorine (Cl), Hydroxyl (OH), Methoxy (OCH₃)

This arrangement allows for various chemical transformations, making it a versatile precursor in organic synthesis.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study reported its IC50 value at 27.94 µg/mL, indicating potent activity compared to other related compounds . This antioxidant capacity is essential for protecting cellular components from oxidative stress.

Antimicrobial Activity

The compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various microbial strains, contributing to its potential use in developing antimicrobial agents.

Anti-inflammatory and Anti-cancer Potential

This compound has been identified as a building block for synthesizing heterocycles with potential anti-inflammatory and anti-cancer activities. Its derivatives have shown promise in targeting specific pathways associated with cancer cell proliferation.

The primary mode of action for this compound involves its participation in oxidation reactions, particularly those catalyzed by laccase enzymes. This interaction leads to the formation of hydroxymethine quinone, which is implicated in various biochemical pathways, including redox reactions.

Biochemical Pathways

The compound's biological effects are mediated through several biochemical pathways:

  • Oxidation Reactions : Involvement in enzymatic oxidation processes.
  • Cellular Processes : Modulation of cellular signaling pathways related to oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Identified as having antimicrobial and antioxidant properties.
Exhibited an IC50 value of 27.94 µg/mL in antioxidant assays.
Used as a precursor for synthesizing compounds with anti-inflammatory and anti-cancer activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, and how can purity be optimized?

  • Synthesis : A common method involves chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde) in chloroform, where chlorine gas is slowly introduced under vigorous stirring. Recrystallization in ethanol yields purified product (m.p. ~169°C) .
  • Purity Optimization : Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) to remove byproducts like di- or tri-chlorinated derivatives. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. How can researchers characterize the compound’s structural identity and purity?

  • Spectroscopic Techniques :

  • IR Spectroscopy : Key peaks include O-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d6) shows signals at δ 9.80 (aldehyde proton), δ 7.50 (aromatic protons), and δ 3.85 (methoxy group) .
    • Chromatography : HPLC (C18 column, mobile phase: acetonitrile/water) can confirm purity >98% .

Q. How to reconcile divergent biological activity data in pharmacological studies?

  • Factors :
  • Purity differences (e.g., ≥95% vs. 90%).
  • Assay variability (e.g., cell line sensitivity).
  • Best Practices :

Use certified reference standards (e.g., NIST-traceable).

Validate bioassays with positive controls (e.g., vanillin derivatives) .

Properties

IUPAC Name

3-chloro-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVKFDMLVBDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075161
Record name Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy-
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19463-48-0, 61670-76-6
Record name 3-Chloro-4-hydroxy-5-methoxybenzaldehyde
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Record name 5-Chlorovanillin
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Record name Chloro-4-hydroxy-3-methoxybenzaldehyde
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Record name Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy-
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Record name 3-chlorovanillin
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Synthesis routes and methods

Procedure details

To a solution of 50.0 g (330 mmol) of vanillin in 250 mL of glacial acetic acid was added chlorine gas through a glass tubing over 60 minutes (with a slow gas flow) at 25° C. White solid product was collected by filtration, washed with 300 mL of hexane, and dried in vacuum to give the title compound (36.0 g; 58%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
3-Chloro-4-hydroxy-5-methoxybenzaldehyde
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
3-Chloro-4-hydroxy-5-methoxybenzaldehyde
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
3-Chloro-4-hydroxy-5-methoxybenzaldehyde
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
3-Chloro-4-hydroxy-5-methoxybenzaldehyde
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
3-Chloro-4-hydroxy-5-methoxybenzaldehyde
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
3-Chloro-4-hydroxy-5-methoxybenzaldehyde

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